molecular formula C7H10N2O2S B15223357 Ethyl thiazol-2-ylglycinate

Ethyl thiazol-2-ylglycinate

Cat. No.: B15223357
M. Wt: 186.23 g/mol
InChI Key: YTGYUERWXQQHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl thiazol-2-ylglycinate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl thiazol-2-ylglycinate typically involves the reaction of thiazole derivatives with glycine esters. One common method is the cyclization of enaminones, cyanamide, and elemental sulfur to produce 2-amino-5-acylthiazoles . Another approach involves the use of green chemistry techniques, such as microwave irradiation and ionic liquids, to synthesize thiazole derivatives in an environmentally friendly manner .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that prioritize efficiency and cost-effectiveness. Green synthetic strategies, including the use of green solvents and catalysts, are increasingly being adopted to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl thiazol-2-ylglycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Ethyl thiazol-2-ylglycinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl thiazol-2-ylglycinate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl thiazol-2-ylglycinate can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

This compound is unique due to its specific structural features and the presence of the glycine ester moiety, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

ethyl 2-(1,3-thiazol-2-ylamino)acetate

InChI

InChI=1S/C7H10N2O2S/c1-2-11-6(10)5-9-7-8-3-4-12-7/h3-4H,2,5H2,1H3,(H,8,9)

InChI Key

YTGYUERWXQQHKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.